3-(((2-Chlorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Description
3-(((2-Chlorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C16H16ClNO4 and its molecular weight is 321.76. The purity is usually 95%.
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Scientific Research Applications
Crystallography and NMR Analysis
Research has demonstrated the utility of this compound in crystallography and NMR analysis, where high-resolution 1D and 2D NMR techniques have been used to elucidate the stereoscopic structures of related spiro compounds. This includes detailed assignment of spectral data, enhancing our understanding of the shielding effects of aromatic rings on the spiro structure (Xiao-Qiao Sun et al., 2010).
Electrochemical Properties
Studies have investigated the redox behavior of similar spiro compounds in non-aqueous media, highlighting their potential in electrochemical applications. These findings contribute to our understanding of the electrochemical properties and mechanisms of related dioxaspiro undecane diones (G. Abou-Elenien et al., 1991).
Peptide Synthesis
In the field of peptide synthesis, the compound has been noted for its role in generating N-protected amino acid esters. A new reagent developed for this purpose reacts with N-protected amino acids under mild conditions to yield active esters, preserving the enantiomeric purity of the amino acid. This advancement eliminates the need for DCC, reducing potential allergenic effects (B. Rao et al., 2016).
Organic Synthesis
The versatility of spiro compounds in organic synthesis is well-documented, with research focusing on the synthesis and characterization of novel spiro compounds. These studies provide insights into their crystal structures and the intermolecular interactions that govern their formation and stability. Such research has implications for the design of new materials and chemicals with tailored properties (Zeng et al., 2010).
Properties
IUPAC Name |
3-[(2-chloroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c17-12-6-2-3-7-13(12)18-10-11-14(19)21-16(22-15(11)20)8-4-1-5-9-16/h2-3,6-7,10,18H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFAKPNPWBIFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=C3Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.